![molecular formula C8H5ClN2S B1612462 2-Chloro-5-(2-thienyl)pyrazine CAS No. 912762-30-2](/img/structure/B1612462.png)
2-Chloro-5-(2-thienyl)pyrazine
Overview
Description
2-Chloro-5-(2-thienyl)pyrazine is a chemical compound with the molecular formula C8H5ClN2S . It has a molecular weight of 196.66 .
Synthesis Analysis
The synthesis of 2-Chloro-5-(2-thienyl)pyrazine and similar compounds often involves Suzuki–Miyaura coupling, a widely-used transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(2-thienyl)pyrazine consists of a pyrazine ring with a chlorine atom at the 2nd position and a thiophene ring at the 5th position .Scientific Research Applications
Photovoltaic Devices
Research has been conducted on the synthesis of thieno[3,4-b]pyrazine-based monomers and their application in the fabrication of donor-acceptor copolymers for photovoltaic devices. These copolymers exhibit broad optical absorption bands extending into the near-infrared region, indicating their potential for efficient solar energy conversion (Zhou et al., 2010).
Optical and Vibrational Properties
The solvent effects on low-lying absorptions and vibrational spectra of thieno[3,4-b]pyrazines have been studied, revealing the role of unconventional C–H···N hydrogen bonds. These findings are important for understanding the photophysics of these compounds and could aid in designing materials with tailored optical properties (Damasceno et al., 2019).
Dye-Sensitized Solar Cells (DSCs)
Thieno[3,4-b]pyrazine has been investigated as an electron-deficient π-bridge in the design of dissymmetric dyes for DSCs. This application highlights its role in enabling near-infrared spectral access and improving power conversion efficiencies through structural modifications (Liyanage et al., 2016).
Field-Effect Carrier Mobility
The synthesis of thieno[3,4-b]pyrazine-based donor-acceptor copolymers and their characterization in terms of optical, electrochemical, and field-effect charge transport properties have been explored. These materials exhibit ambipolar redox properties and have shown potential for applications in organic electronics (Zhu et al., 2006).
Synthetic Routes and Reactivity
Efficient synthetic routes for the preparation of 2,3-disubstituted thieno[3,4-b]pyrazines have been developed, which is crucial for the characterization and exploration of their structure and reactivity. This research provides foundational knowledge for further material development (Kenning et al., 2002).
properties
IUPAC Name |
2-chloro-5-thiophen-2-ylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-5-10-6(4-11-8)7-2-1-3-12-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYCGRPUJHTKAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C(C=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587577 | |
Record name | 2-Chloro-5-(thiophen-2-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-thienyl)pyrazine | |
CAS RN |
912762-30-2 | |
Record name | Pyrazine, 2-chloro-5-(2-thienyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912762-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(thiophen-2-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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